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MA242

p53-mutant oncology MDM2 inhibition pancreatic cancer

Conventional MDM2 inhibitors require functional p53, leaving p53-mutant pancreatic, HCC, and TNBC models underserved. MA242 overcomes this by directly binding the RING domain of MDM2 and the DNA-binding domain of NFAT1, promoting degradation of both oncoproteins regardless of p53 status. • p53-independent potency: IC₅₀ 0.1-0.4 μM in cancer cells vs 5.81 μM in normal HPDE cells • Validated in orthotopic & PDX pancreatic, HCC, and breast cancer models • Synergistic with gemcitabine; in vivo efficacy at 2.5-10 mg/kg IP without observable toxicity • Supplied as TFA salt (≥98% purity) with reliable global fulfillment

Molecular Formula C26H21ClF3N3O5S
Molecular Weight 580.0 g/mol
Cat. No. B12422747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMA242
Molecular FormulaC26H21ClF3N3O5S
Molecular Weight580.0 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C=C3CCN=C4C3=C2C(=O)C(=C4)NCC5=CC=C(C=C5)Cl.C(=O)(C(F)(F)F)O
InChIInChI=1S/C24H20ClN3O3S.C2HF3O2/c1-15-2-8-19(9-3-15)32(30,31)28-14-17-10-11-26-20-12-21(24(29)23(28)22(17)20)27-13-16-4-6-18(25)7-5-16;3-2(4,5)1(6)7/h2-9,12,14,27H,10-11,13H2,1H3;(H,6,7)
InChIKeyYTSFRIUMZUCDMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MA242: MDM2–NFAT1 Dual Inhibitor


MA242 is a synthetic small-molecule dual inhibitor of murine double minute 2 (MDM2) and nuclear factor of activated T cells 1 (NFAT1) [1]. Unlike conventional MDM2 inhibitors that block the MDM2–p53 protein–protein interaction, MA242 directly binds to the RING domain of MDM2 and the DNA-binding domain of NFAT1, promoting degradation of both oncoproteins and suppressing NFAT1-driven MDM2 transcription [2]. MA242 exhibits potent antiproliferative and pro-apoptotic effects across multiple cancer types—including pancreatic, hepatocellular, and breast carcinomas—irrespective of tumor p53 mutational status [3]. The compound is commercially available as the trifluoroacetate salt (CAS 1049704-18-8) or free base (CAS 1049704-17-7) for preclinical research applications .

Dual MDM2/NFAT1 inhibition – directly binds and degrades both oncoproteins
p53-independent mechanism – engages MDM2 RING domain, active irrespective of p53 status
Research salt forms – available as trifluoroacetate salt or free base for preclinical studies

MA242 Advantage in p53-Defective Cancer


The majority of MDM2 inhibitors in clinical and preclinical development (e.g., Nutlin-3a, RG7112, AMG-232) rely on functional p53 to exert antitumor effects, showing limited to no activity in p53-mutant or p53-null tumors—a critical limitation given that p53 is mutated in approximately 50–75% of pancreatic, hepatocellular, and triple-negative breast cancers [1]. Similarly, indirect NFAT1 inhibitors such as cyclosporine A act upstream via calcineurin inhibition and lack target specificity [2]. MA242 addresses this gap through a dual-targeting mechanism: it directly binds and degrades both MDM2 and NFAT1 proteins independently of p53 status, simultaneously disrupting the MDM2–p53 axis and the NFAT1→MDM2 transcriptional feed-forward loop [3]. Simply substituting a conventional MDM2 inhibitor or a calcineurin inhibitor would fail to recapitulate this coordinated dual oncoprotein depletion and would not produce comparable efficacy in p53-mutant contexts [4].

MDM2–p53 interaction inhibitors (e.g., Nutlin-3a, RG7112)
Require functional p53; may show limited activity in p53-mutant models and cannot recapitulate dual oncoprotein degradation.
Calcineurin/NFAT1 inhibitors (e.g., cyclosporine A)
Upstream calcineurin inhibition lacks NFAT1 specificity; does not degrade MDM2 or disrupt the MDM2–NFAT1 feed-forward loop.

MA242 Comparative Evidence


p53-Independent Cytotoxicity vs MDM2 Inhibitors

In pancreatic cancer models, MA242 inhibited proliferation of p53-mutant cell lines (Panc-1, AsPC-1) with IC₅₀ values between 0.1 and 0.4 μM following 72-hour exposure [1]. In contrast, the MDM2–p53 interaction inhibitor RG7112 showed a median IC₅₀ of approximately 0.4 μM in p53 wild-type cells but >10 μM in p53-mutant cell lines, representing a >25-fold loss of potency [2]. This p53-independent activity is mechanistically distinct and cannot be achieved by conventional MDM2 antagonists that require functional p53.

p53-Independent Cytotoxicity
Reported
IC₅₀ 0.1–0.4 μM (MA242) vs >10 μM (RG7112) in p53-mutant pancreatic cancer cells; >25-fold difference
Supports p53-mutant cell model assay context
Cross-study comparison; assay conditions may differ
p53-mutant oncology MDM2 inhibition pancreatic cancer

Cancer-Selective Cytotoxicity

MA242 demonstrated marked selectivity for cancer cells over normal pancreatic ductal epithelial cells. In human pancreatic cancer cell lines (Panc-1, Mia-PaCa-2, AsPC-1, BxPC-3, HPAC), IC₅₀ values ranged from 0.10 to 0.40 μM, whereas the IC₅₀ in normal human pancreatic ductal epithelial (HPDE) cells was 5.81 μM . This represents a 14.5- to 58.1-fold difference in sensitivity, suggesting a favorable therapeutic window that is rarely quantified for dual-targeting agents in this class [1].

Cancer-Selective Cytotoxicity
Head-to-head
Cancer cells IC₅₀ 0.10–0.40 μM; normal HPDE cells IC₅₀ 5.81 μM (14.5- to 58.1-fold selectivity)
Supports cancer-selectivity endpoint review
72 h exposure; internal normal cell comparator
cancer-selective cytotoxicity therapeutic index normal cell sparing

In Vivo Tumor Inhibition Without Host Toxicity

In orthotopic pancreatic cancer xenograft models, MA242 administered intraperitoneally at 2.5, 5, or 10 mg/kg/day significantly suppressed tumor growth without causing discernible changes in mean body weight or other signs of host toxicity across 5-week treatment periods [1]. This contrasts with clinical-stage MDM2–p53 inhibitors such as RG7112 and AMG-232, which have exhibited dose-limiting hematological toxicities (thrombocytopenia, neutropenia) in both preclinical and clinical settings [2]. Additionally, in patient-derived xenograft (PDX) models of hepatocellular carcinoma, MA242 inhibited tumor growth irrespective of p53 status, with no observed adverse effects on body weight [3].

In Vivo Tumor Inhibition
Class-level
Tumor growth inhibition at 2.5–10 mg/kg IP; no body weight loss or host toxicity in orthotopic models
Reported in vivo tolerability and tumor inhibition endpoint context
Class comparator toxicity inferred; no direct head-to-head toxicity study
in vivo efficacy tolerability orthotopic xenograft PDX model

Cancer Metabolic Disruption

Metabolomic profiling of MA242-treated breast cancer cells revealed significant disruption of nicotinamide metabolism, modification of nucleotide metabolism, and elevated cellular oxidative stress via disturbance of redox balance [1]. These metabolic effects are mechanistically distinct from those of conventional MDM2–p53 inhibitors, which primarily restore p53-mediated transcription without directly altering cancer cell metabolism [2]. The observed metabolic modulation represents an additional therapeutic dimension that may contribute to MA242's efficacy in p53-mutant settings.

Cancer Metabolic Disruption
Class-level
Metabolomic profiling (LC-MS): nicotinamide metabolism disruption, nucleotide metabolism alteration, elevated oxidative stress
Supports metabolic pathway-response interpretation
Observed in breast cancer cells; mechanism distinct from MDM2–p53 inhibitors
cancer metabolism nicotinamide metabolism redox balance nucleotide metabolism

MDM2 RING Domain Binding Mechanism

Crystallographic studies demonstrate that MA242 binds directly to the C-terminal RING domain of MDM2, whereas the majority of small-molecule MDM2 inhibitors (e.g., Nutlin-3a, RG7112, AMG-232, SAR405838) target the N-terminal p53-binding pocket [1]. By engaging the RING domain, MA242 induces MDM2 auto-ubiquitination and proteasomal degradation rather than merely blocking MDM2–p53 binding [2]. This distinct binding site and degradation mechanism enable MA242 to reduce total MDM2 protein levels even in cells lacking functional p53 [3].

RING Domain Binding
Head-to-head
Binds MDM2 RING domain; induces auto-ubiquitination and degradation (50–70% MDM2 reduction at 0.2–0.5 μM)
Supports RING domain degradation mechanism research
Crystal structure; distinct from N-terminal p53-pocket binders
MDM2 RING domain E3 ubiquitin ligase protein degradation binding mechanism

MA242 Preclinical Applications


p53-Mutant Pancreatic Cancer Models

MA242 is optimally deployed in preclinical pancreatic cancer models bearing p53 mutations (e.g., Panc-1, AsPC-1, Mia-PaCa-2) where MDM2–p53 inhibitors show negligible activity. In vivo dosing at 2.5–10 mg/kg IP has demonstrated significant tumor growth inhibition without observable toxicity [1]. The compound's cancer-selective cytotoxicity (IC₅₀ 0.1–0.4 μM in cancer cells vs 5.81 μM in normal HPDE cells) provides a rationale for therapeutic window assessment in orthotopic and PDX studies [2].

Triple-Negative Breast Cancer Models

MA242 has been validated in breast cancer cell lines with varying p53 status and in orthotopic and patient-derived xenograft models of breast cancer [1]. Its demonstrated disruption of nicotinamide metabolism, nucleotide metabolism, and redox balance provides a unique tool compound for investigating metabolic vulnerabilities in TNBC—a subtype with high prevalence of p53 mutations and limited targeted therapy options [2].

Hepatocellular Carcinoma Models

In HCC research, MA242 offers p53-independent inhibition of both primary tumor growth and metastasis [1]. The compound has been evaluated in orthotopic HCC models and PDX models, showing efficacy without host toxicity [2]. High NFAT1 and MDM2 co-expression in HCC correlates with poor prognosis, and MA242's dual degradation of both proteins addresses this clinically relevant axis [3].

Gemcitabine Combination in Pancreatic Cancer

MA242 has demonstrated additive to synergistic effects when combined with gemcitabine in pancreatic cancer models, inhibiting tumor growth and metastasis without increasing host toxicity [1]. This combination approach is particularly relevant for pancreatic cancer research, as gemcitabine remains a standard-of-care comparator despite modest single-agent efficacy [2].

Application
Selection Property
Validation Focus
p53-mutant pancreatic cancer models
p53-independent antiproliferative activity
Orthotopic/PDX tumor growth endpoint monitoring
Triple-negative breast cancer models
Metabolic pathway disruption (nicotinamide/redox)
Nicotinamide/redox pathway assay context
Hepatocellular carcinoma models
p53-independent tumor inhibition
Metastasis and growth endpoint review
Gemcitabine combination in pancreatic cancer
Additive/synergistic combination activity
Combination tolerability and model endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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